N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a carboxamide group, and various substituents such as difluoromethoxy and iodophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution reactions: The difluoromethoxy and iodophenoxy groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors and reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The iodophenoxy group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Thiophenoxy or aminophenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(methoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide
- N-[4-(difluoromethoxy)phenyl]-5-[(4-bromophenoxy)methyl]furan-2-carboxamide
- N-[4-(difluoromethoxy)phenyl]-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide
Uniqueness
N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide is unique due to the presence of both difluoromethoxy and iodophenoxy groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H14F2INO4 |
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Molecular Weight |
485.2 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-5-[(4-iodophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14F2INO4/c20-19(21)27-15-7-3-13(4-8-15)23-18(24)17-10-9-16(26-17)11-25-14-5-1-12(22)2-6-14/h1-10,19H,11H2,(H,23,24) |
InChI Key |
ZOQPZXUCYJGNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)OC(F)F |
Origin of Product |
United States |
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